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molecular formula C14H12N2S B1330907 N-Benzyl-1,3-benzothiazol-2-amine CAS No. 21816-82-0

N-Benzyl-1,3-benzothiazol-2-amine

Cat. No. B1330907
M. Wt: 240.33 g/mol
InChI Key: WCTMSMWBZPBBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252963

Procedure details

240.0 Parts of N'-benzyl-N-phenylthiourea are added, while stirring, over a period of 90 minutes to 334.6 parts of thionyl chloride of approximately 65° C. The reaction mixture is then refluxed (65° to 70° C.) for 5 hours while stirring. The cyclization melt obtained is hydrolyzed with 3,200 parts of water analogously to Example 53 and further treated as described in said Example. 221.5 Parts (92.3% of the theory) of 2-benzylamino-benzthiazole melting at 159° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[S:17])[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O>O>[CH2:1]([NH:8][C:9]1[S:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(NC1=CC=CC=C1)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed (65° to 70° C.) for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cyclization melt obtained
ADDITION
Type
ADDITION
Details
further treated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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